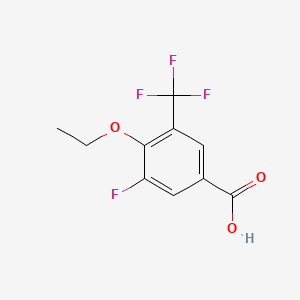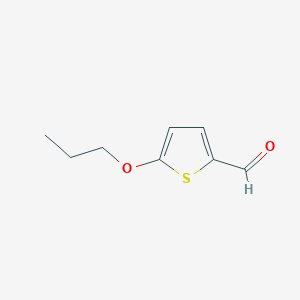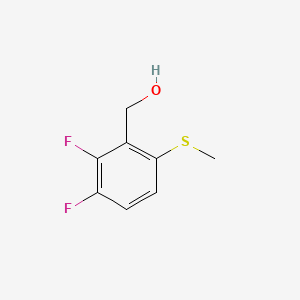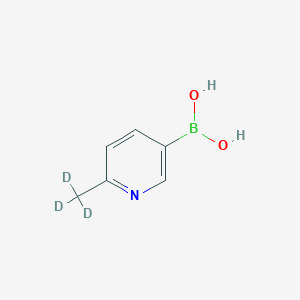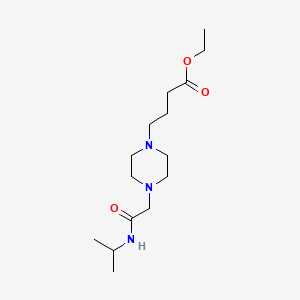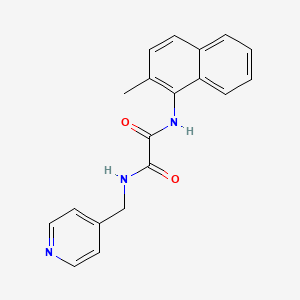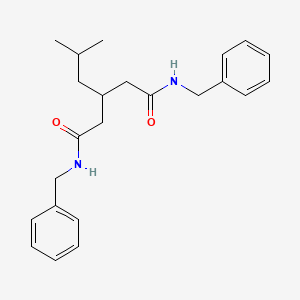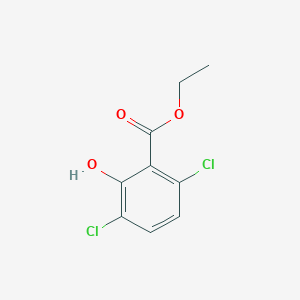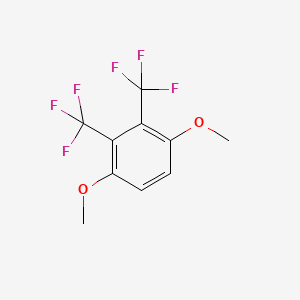
1,2-Bis(trifluoromethyl)-3,6-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE is an organic compound characterized by the presence of two methoxy groups and two trifluoromethyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE typically involves the trifluoromethylation of a dimethoxybenzene precursor. One common method is the photo-induced trifluoromethylation reaction, where pulsed light irradiation is used to introduce the trifluoromethyl groups onto the benzene ring . This method allows for precise control over the regioselectivity and yield of the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using specialized reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced photochemical techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE can undergo various chemical reactions, including:
Substitution Reactions: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or nucleophiles can be used to replace the methoxy groups.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield halogenated derivatives, while oxidation reactions can produce quinones or other oxidized forms.
科学研究应用
1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE has several scientific research applications, including:
Materials Science: The compound is used in the design and synthesis of emitters exhibiting thermally activated delayed fluorescence (TADF) and electroluminescence.
Agrochemicals: The compound’s unique properties make it suitable for use in the synthesis of agrochemicals with improved efficacy and stability.
作用机制
The mechanism of action of 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, which can influence its binding affinity and reactivity with various biological and chemical targets . The methoxy groups can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
相似化合物的比较
1,3-Bis(trifluoromethyl)benzene: This compound has similar trifluoromethyl groups but differs in the position of the substituents on the benzene ring.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another compound with trifluoromethyl groups, used in coordination chemistry and materials science.
Uniqueness: 1,4-DIMETHOXY-2,3-BIS(TRIFLUOROMETHYL)BENZENE is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise control over molecular interactions and reactivity.
属性
分子式 |
C10H8F6O2 |
|---|---|
分子量 |
274.16 g/mol |
IUPAC 名称 |
1,4-dimethoxy-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H8F6O2/c1-17-5-3-4-6(18-2)8(10(14,15)16)7(5)9(11,12)13/h3-4H,1-2H3 |
InChI 键 |
BLCOMAFELYKYKZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=C(C=C1)OC)C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(Bicyclo[2.2.2]octan-1-yl)propiolic acid](/img/structure/B14023833.png)

![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
